![molecular formula C15H14O3 B1602008 Bis(3-methoxyphenyl)methanone CAS No. 39193-85-6](/img/structure/B1602008.png)
Bis(3-methoxyphenyl)methanone
Overview
Description
“Bis(3,4-dimethoxyphenyl)methanone” is a compound with the molecular formula C17H18O5 . It’s important to note that this is not the exact compound you asked for, but it has a similar structure.
Synthesis Analysis
A related compound, “1,3-Bis[(4-methoxyphenyl)hydroxyl]benzene”, was synthesized in a one-pot preparation protocol through the addition of 4-methoxyphenylmagnesium bromide to an ether solution containing isophthalaldehyde .Molecular Structure Analysis
The molecular structure of “Bis(3,4-dimethoxyphenyl)methanone” includes a molecular formula of C17H18O5, an average mass of 302.322 Da, and a monoisotopic mass of 302.115417 Da .Physical And Chemical Properties Analysis
“Bis(3,4-dimethoxyphenyl)methanone” has a density of 1.1±0.1 g/cm3, a boiling point of 456.4±45.0 °C at 760 mmHg, and a flash point of 202.0±28.8 °C .Scientific Research Applications
Synthesis of New Naphthopyrans
“Bis(3-methoxyphenyl)methanone” is used in the synthesis of new naphthopyrans . These naphthopyrans are substituted with phenyl and 4-(naphthalen-1-yl)phenyl moieties . They display faster color fading rate and larger fluorescence quantum yield .
Photochromic Properties
The photochromic properties of naphthopyrans synthesized using “Bis(3-methoxyphenyl)methanone” have been investigated . These naphthopyrans show excellent photochromic and fluorescent properties both in solution and in polymethylmethacrylate film .
Electrochemical Properties
The electrochemical properties of these naphthopyrans have also been studied . The aromatic substituents have a significant effect on the electrochemical behavior of the naphthopyran derivatives .
Fluorescent Switching
“Bis(3-methoxyphenyl)methanone” has been used in the development of new fluorescent switching with naphthopyran as the photochromic group . The photochromic properties can be affected by the different functional groups of the naphthopyran unit .
Stobbe Condensation
“Bis(3-methoxyphenyl)methanone” has been subjected to the Stobbe condensation to get compound 6 . This reaction is a useful method for the synthesis of various compounds .
Metal Complexes
“Bis(3-methoxyphenyl)methanone” can potentially be used in the synthesis of metal complexes derived from thiosemicarbazones . These complexes have huge potential variability in composition and many are well-documented as having therapeutic applications and for their use as imaging agents .
properties
IUPAC Name |
bis(3-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMSZGRTWXOBKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502175 | |
Record name | Bis(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-methoxyphenyl)methanone | |
CAS RN |
39193-85-6 | |
Record name | Bis(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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